6-Fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of various fluorinated tetrahydroisoquinolines has been explored through different methodologies. A directed ortho-lithiation reaction was employed to synthesize 8-fluoro-3,4-dihydroisoquinoline, which served as a key intermediate for further transformations into 1,2,3,4-tetrahydroisoquinoline derivatives, potentially useful for central nervous system drug candidates . Another approach involved a silver-catalyzed intramolecular aminofluorination of alkyne, providing an efficient one-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines . Additionally, the synthesis of flumequine, an antibacterial agent, was achieved from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) through resolution with enantiomers of 3-bromocamphor-8-sulfonic acid and subsequent reactions .
Molecular Structure Analysis
The influence of fluorine on the molecular structure and crystal packing of tetrahydroisoquinoline derivatives has been studied using single crystal X-ray diffraction. The presence of fluorine was found to affect the molecular conformation and interactions, such as C–H...F and C–H...O, leading to different packing motifs in the crystal lattice . These findings are corroborated by another study that reported the crystal structures of six fluorine-substituted isoquinolines, highlighting the role of organic fluorine in generating diverse molecular motifs and intermolecular interactions .
Chemical Reactions Analysis
Fluorinated tetrahydroisoquinolines undergo various chemical reactions, including fluorophore forming reactions with glyoxylic acid. Catecholamines reacted with glyoxylic acid to form highly fluorescent compounds in a two-step process, with the introduction of a carboxyl group at C-1 or C-3 facilitating the reaction . The resolution of FTHQ into its enantiomers was achieved through recrystallization from its hydrochloride salt or from the melt, demonstrating the impact of enantiomeric purity on the resolution process .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated tetrahydroisoquinolines are closely linked to their molecular structure and the presence of fluorine atoms. The study of weak interactions in two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives revealed that the introduction of a fluorine atom can significantly alter the molecular conformation and crystal packing . The antimycobacterial evaluation of newer quinoline carboxylic acids synthesized from tetrafluoro benzene showed that the introduction of fluorine atoms could enhance biological activity, as evidenced by the most active compound in the series . Furthermore, the optical resolution of FTHQ by supercritical fluid extraction highlighted the role of fluorine in the separation of enantiomers .
Scientific Research Applications
Crystal Engineering Applications
6-Fluoro-1,2,3,4-tetrahydroisoquinoline and its derivatives demonstrate significant utility in the field of crystal engineering. For instance, in a study by Choudhury et al. (2006), the crystal structures of compounds based on the molecular motif of 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline with different fluoro substitutions were reported. These structures revealed different packing features, offering insights into molecular interactions involving fluorine, such as C–F⋯F, C–H⋯F, and C–H⋯O interactions in the crystal lattice (Choudhury & Row, 2006).
Chemical Synthesis and Resolution Processes
The compound has been studied for its role in chemical synthesis and resolution processes. In research by Bálint et al. (2002), 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline was resolved using tartaric acid derivatives, revealing strong reaction kinetics and solvent dependence. This led to the proposal of an economic resolution process, incorporating a racemization step (Bálint et al., 2002).
Pharmacological Applications
In the field of pharmacology, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their potential as antihypertensive agents. A study by Watanuki et al. (2011) demonstrated that specific derivatives, such as 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, showed antihypertensive effects without inducing reflex tachycardia in spontaneously hypertensive rats (Watanuki et al., 2011).
Drug Intermediate and Synthesis
It has also been employed as an intermediate in drug synthesis. Research by Liu et al. (2013) developed a cascade approach to synthesize various fluorinated isoquinolines, demonstrating an efficient method for producing these compounds (Liu et al., 2013).
Fluorescence Applications
Studies have also explored the use of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline in fluorescence applications. Svensson et al. (1975) investigated the fluorophore forming reactions of various catecholamines and tetrahydroisoquinolines with glyoxylic acid, forming strongly fluorescent compounds (Svensson et al., 1975).
Safety And Hazards
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . They may also prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc .
properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFFEMNFESMQQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577338 | |
Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
224161-37-9 | |
Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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